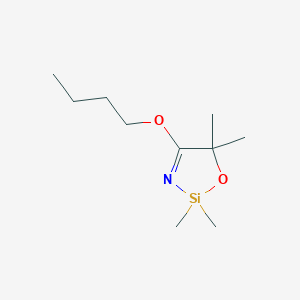
4-Butoxy-2,2,5,5-tetramethyl-2,5-dihydro-1,3,2-oxazasilole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxy-2,2,5,5-tetramethyl-2,5-dihydro-1,3,2-oxazasilole is a chemical compound with the molecular formula C10H21NO2Si. It is a member of the oxazasilole family, which are heterocyclic compounds containing silicon, nitrogen, and oxygen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-2,2,5,5-tetramethyl-2,5-dihydro-1,3,2-oxazasilole typically involves the reaction of appropriate silicon-containing precursors with butanol and other reagents under controlled conditions. One common method involves the use of a silicon-based starting material, such as a silane or siloxane, which is reacted with butanol in the presence of a catalyst to form the desired oxazasilole ring structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes steps such as mixing, heating, and purification to ensure the final product meets the required specifications for purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-2,2,5,5-tetramethyl-2,5-dihydro-1,3,2-oxazasilole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The butoxy group or other substituents can be replaced with different functional groups through substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-Butoxy-2,2,5,5-tetramethyl-2,5-dihydro-1,3,2-oxazasilole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 4-Butoxy-2,2,5,5-tetramethyl-2,5-dihydro-1,3,2-oxazasilole involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing various biochemical and chemical processes. The specific molecular targets and pathways depend on the context in which the compound is used, such as in biological systems or industrial applications .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related compound with a similar ring structure but different substituents.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another similar compound with an isopropoxy group instead of a butoxy group
Uniqueness
4-Butoxy-2,2,5,5-tetramethyl-2,5-dihydro-1,3,2-oxazasilole is unique due to its specific combination of silicon, nitrogen, and oxygen atoms in the ring structure, along with the butoxy substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
852637-29-7 |
|---|---|
Molecular Formula |
C10H21NO2Si |
Molecular Weight |
215.36 g/mol |
IUPAC Name |
4-butoxy-2,2,5,5-tetramethyl-1,3,2-oxazasilole |
InChI |
InChI=1S/C10H21NO2Si/c1-6-7-8-12-9-10(2,3)13-14(4,5)11-9/h6-8H2,1-5H3 |
InChI Key |
LVBXSIOGIRIAIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=N[Si](OC1(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















